molecular formula C18H20N2O B5831690 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide

3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide

カタログ番号 B5831690
分子量: 280.4 g/mol
InChIキー: UFHHBTDHWRCLHS-FMIVXFBMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide (abbreviated as TAK-659) is a small molecule inhibitor that targets protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B cell malignancies and autoimmune diseases.

作用機序

3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide inhibits BTK by binding to its active site and preventing its phosphorylation and activation. BTK is a key component of the B cell receptor signaling pathway, which plays a critical role in B cell development and activation. Inhibition of BTK leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in B cell proliferation, survival, and activation.
Biochemical and physiological effects:
3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has been shown to have potent anti-proliferative and pro-apoptotic effects on B cell malignancies in vitro and in vivo. 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has also been shown to reduce the levels of autoantibodies and inflammatory cytokines in preclinical models of autoimmune diseases. 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has a favorable pharmacokinetic profile and is well-tolerated in preclinical models, with no significant toxicity observed.

実験室実験の利点と制限

3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has several advantages as a potential therapeutic agent, including its potent and specific inhibition of BTK, its ability to enhance the activity of other anti-cancer agents, and its favorable pharmacokinetic profile. However, 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has some limitations, including its relatively low solubility and stability, which may limit its clinical development.

将来の方向性

Several future directions for the development of 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide have been proposed, including the evaluation of its efficacy and safety in clinical trials, the exploration of its potential as a combination therapy with other anti-cancer agents, and the investigation of its effects on other immune cells and signaling pathways. Additionally, the development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties is an active area of research.

合成法

The synthesis of 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide involves several steps, including the preparation of intermediates and the coupling of the pyridine and amide moieties. The final product is obtained through purification and isolation processes. The synthesis of 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has been described in detail in several research articles.

科学的研究の応用

3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. In vitro and in vivo studies have shown that 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide inhibits BTK activity and downstream signaling pathways, leading to the suppression of B cell proliferation, survival, and activation. 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical models.

特性

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-pyridin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-18(2,3)15-10-7-14(8-11-15)9-12-17(21)20-16-6-4-5-13-19-16/h4-13H,1-3H3,(H,19,20,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHHBTDHWRCLHS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。